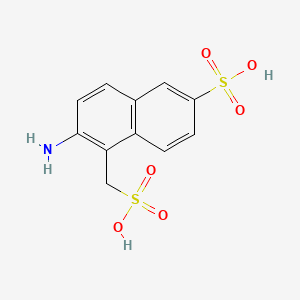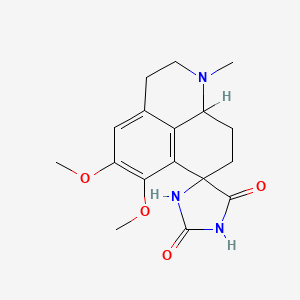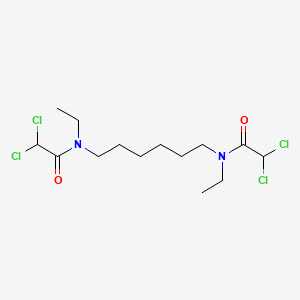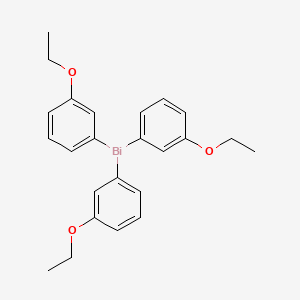
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound characterized by its long alkyl chain and imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity .
化学反应分析
Types of Reactions
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
科学研究应用
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the ethylenediamine moiety.
N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamide: Similar structure with a stearamide group instead of ethylenediamine.
Uniqueness
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its combination of a long alkyl chain, imidazole ring, and ethylenediamine moiety.
属性
CAS 编号 |
2791-37-9 |
|---|---|
分子式 |
C24H50N4 |
分子量 |
394.7 g/mol |
IUPAC 名称 |
N'-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H50N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h26H,2-23,25H2,1H3 |
InChI 键 |
IVCPSJKBLYOZEG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)


